molecular formula C20H12FN3O4 B12454835 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

Cat. No.: B12454835
M. Wt: 377.3 g/mol
InChI Key: ZWPGRQUNNWHSTG-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a fluorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves the condensation of 2-amino-4-fluorophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting intermediate is then cyclized to form the benzoxazole ring, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, the recovery and recycling of reagents and solvents can be implemented to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure with difluorophenyl and fluorobenzamide moieties.

    N-(4-nitrophenylsulfonyl)benzamide: Contains a nitrophenylsulfonyl group instead of a benzoxazole ring.

    N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a benzo[d]thiazol ring and a nitrophenylsulfonyl group.

Uniqueness

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is unique due to its specific combination of a benzoxazole ring, a fluorophenyl group, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H12FN3O4

Molecular Weight

377.3 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C20H12FN3O4/c21-14-5-1-13(2-6-14)20-23-17-11-15(7-10-18(17)28-20)22-19(25)12-3-8-16(9-4-12)24(26)27/h1-11H,(H,22,25)

InChI Key

ZWPGRQUNNWHSTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F

Origin of Product

United States

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